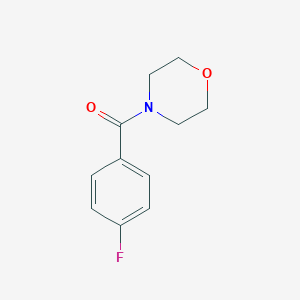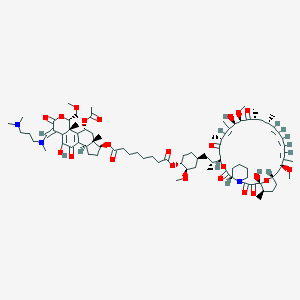
ワートマニン-ラパマイシンコンジュゲート
概要
説明
ワートマニン-ラパマイシンコンジュゲート 1: 化合物 7c ) は、ワートマニン-ラパマイシンコンジュゲートのフラン環が開環した誘導体です。 強力な抗腫瘍活性を示し、良好な水溶性を持っています .
科学的研究の応用
この化合物は、さまざまな科学分野で応用されています。
がん研究: ワートマニン-ラパマイシンコンジュゲート 1 は腫瘍における AKT リン酸化を阻害するため、がん研究に役立ちます.
生物学的研究: 研究者らは、細胞シグナル伝達経路とタンパク質キナーゼに対するその効果を研究しています。
医学: 抗がん剤または併用療法の一部としての可能性を調査しています。
作用機序
この化合物は、PI3K および mTORC1 経路の二重阻害を通じて効果を発揮すると考えられます。これらの重要なシグナル伝達経路を標的とすることで、細胞の成長、増殖、生存を調節します。
6. 類似の化合物との比較
具体的な比較は限られていますが、ワートマニン-ラパマイシンコンジュゲート 1 は、ワートマニンとラパマイシンのユニークな組み合わせによって際立っています。類似の化合物には、個々の阻害剤 (ワートマニンとラパマイシン) や他の二重阻害剤などがあります。
- Ayral-Kaloustian S, et al. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates. J Med Chem. 2010 Jan 14;53(1):452-9. 詳細を読む
生化学分析
Biochemical Properties
Wortmannin-Rapamycin Conjugate can inhibit the AKT phosphorylation in the tumor . It interacts with enzymes and proteins involved in the PI3K/Akt/mTOR signaling pathway .
Cellular Effects
Wortmannin-Rapamycin Conjugate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting AKT phosphorylation, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Wortmannin-Rapamycin Conjugate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the AKT phosphorylation .
Dosage Effects in Animal Models
In animal models, the effects of Wortmannin-Rapamycin Conjugate vary with different dosages. For instance, it showed significant antitumor activity in U87MG mouse xenograft model at a dosage of 3-5 mg/kg .
Metabolic Pathways
Wortmannin-Rapamycin Conjugate is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
準備方法
ワートマニン-ラパマイシンコンジュゲート 1 の合成には、PI3K (ワートマニン) および mTORC1 (ラパマイシン) の別々の阻害剤を、プロドラッグリンカーを用いて結合させることが含まれます。残念ながら、具体的な合成経路や反応条件は、文献ではあまり公開されていません。 この化合物は、カスタム合成サービスを通じて入手できます .
化学反応の分析
ワートマニン-ラパマイシンコンジュゲート 1 は、その複雑な構造のため、さまざまな化学反応を起こす可能性があります。具体的な反応に関する詳細情報は不足していますが、以下のような点に注意する必要があります。
酸化と還元: 複数の官能基が存在するため、酸化還元反応が起こる可能性があります。
置換反応: ワートマニン-ラパマイシンコンジュゲート 1 にはいくつかの求核性部位が含まれており、置換反応を受けやすくなっています。
一般的な試薬と条件: 残念ながら、具体的な試薬と条件は明らかにされていません。
主な生成物:
類似化合物との比較
While specific comparisons are limited, Wortmannin-Rapamycin Conjugate 1 stands out due to its unique combination of wortmannin and rapamycin. Similar compounds include individual inhibitors (wortmannin and rapamycin) and other dual inhibitors.
- Ayral-Kaloustian S, et al. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates. J Med Chem. 2010 Jan 14;53(1):452-9. Read more
特性
IUPAC Name |
8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20-,28-21-,52-29-,56-43-,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMCLKAVNVFURS-GNVICUCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H131N3O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the Wortmannin-Rapamycin Conjugate interact with its targets and what are the downstream effects?
A1: The conjugate works by simultaneously inhibiting two key signaling pathways involved in cancer cell growth and survival: the PI3K/AKT pathway and the mTOR pathway. []
Q2: Can you elaborate on the structure-activity relationship (SAR) of the Wortmannin-Rapamycin Conjugate and how modifications impact its activity?
A2: The research focused on developing conjugates of 17-Hydroxywortmannin and rapamycin analogues linked through a hydrolysable linker. The choice of linker proved crucial for activity.
- Diester Linkers: Conjugates utilizing diester linkers were found to have improved solubility compared to rapamycin alone and demonstrated superior antitumor activity in vivo. This suggests that the diester linker is cleaved in vivo, releasing both the potent wortmannin and rapamycin analogues to exert their individual inhibitory effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


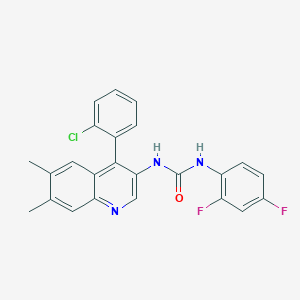
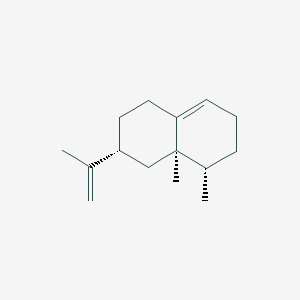
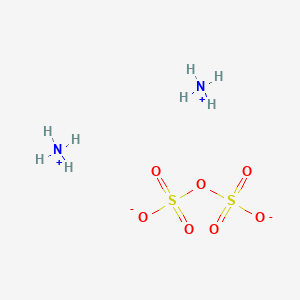
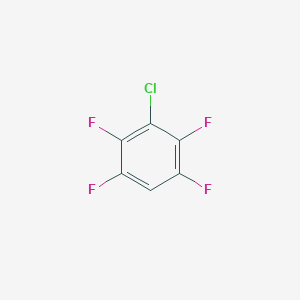
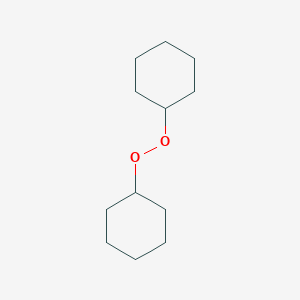
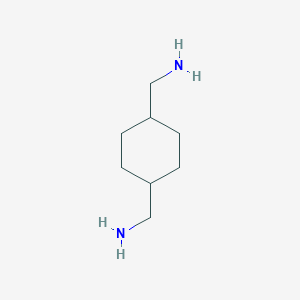
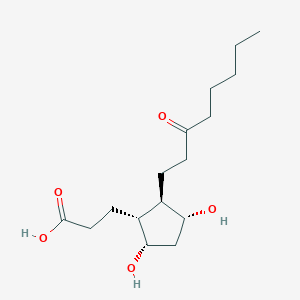
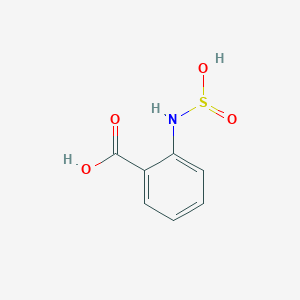
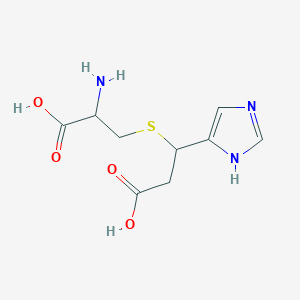
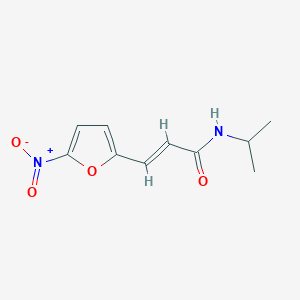
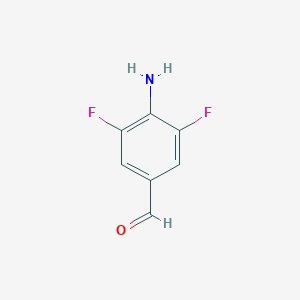
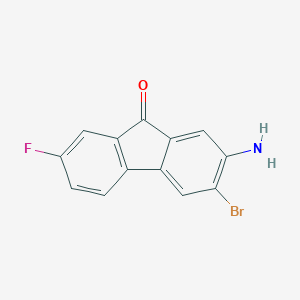
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
